Cas no 338795-16-7 (ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate)

Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the chloro and fluoro substituents, enhance its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of the ester group at the 3-position and the hydroxyl group at the 4-position allows for further functionalization, enabling diverse applications in medicinal chemistry. This compound exhibits favorable stability and solubility properties, facilitating its use in heterocyclic synthesis. Its precise molecular architecture makes it particularly useful in the development of antimicrobial and anticancer agents.
ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate structure
338795-16-7 structure
Product name:ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
CAS No:338795-16-7
MF:C12H9ClFNO3
Molecular Weight:269.656
MDL:MFCD00173397
CID:4647965

ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
    • ETHYL 6-CHLORO-8-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE
    • MDL: MFCD00173397
    • インチ: InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
    • InChIKey: FKWWQXHJVQYKOM-UHFFFAOYSA-N
    • SMILES: CCOC(=O)c1c[nH]c2c(c1=O)cc(cc2F)Cl

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 374.5±42.0 °C at 760 mmHg
  • フラッシュポイント: 180.3±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Security Information

ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB300467-500 mg
Ethyl 6-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate, 90%; .
338795-16-7 90%
500mg
€678.60 2023-04-26
abcr
AB300467-1 g
Ethyl 6-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate, 90%; .
338795-16-7 90%
1g
€1312.80 2023-04-26
abcr
AB300467-500mg
Ethyl 6-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate, 90%; .
338795-16-7 90%
500mg
€678.60 2025-03-19
1PlusChem
1P00IV8Z-500mg
ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
338795-16-7
500mg
$833.00 2024-05-05
A2B Chem LLC
AI79507-500mg
Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
338795-16-7 >90%
500mg
$720.00 2024-04-20
Apollo Scientific
PC28115-500mg
Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
338795-16-7 tech
500mg
£539.00 2025-02-21
Apollo Scientific
PC28115-5g
Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
338795-16-7 tech
5g
£4312.00 2025-02-21
1PlusChem
1P00IV8Z-5g
ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
338795-16-7
5g
$6403.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432279-1g
Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
338795-16-7 90%
1g
¥9745.00 2024-05-18
Key Organics Ltd
6J-037-5MG
ethyl 6-chloro-8-fluoro-4-hydroxy-3-quinolinecarboxylate
338795-16-7 >90%
5mg
£46.00 2023-09-07

ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 関連文献

ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylateに関する追加情報

Professional Introduction to Ethyl 6-Chloro-8-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS No. 338795-16-7)

Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS No. 338795-16-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, including the presence of chloro, fluoro, and hydroxy substituents, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for the development of novel drug candidates.

The significance of this compound in modern medicinal chemistry lies in its versatility as a building block for synthesizing more complex molecules. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. Among these derivatives, compounds with halogenated substituents often exhibit enhanced bioavailability and improved pharmacokinetic profiles. The introduction of a fluoro group, in particular, has been shown to modulate metabolic stability and binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate with greater accuracy. These studies suggest that the compound may possess potent inhibitory effects on various enzymes and receptors involved in cancer progression. For instance, preliminary docking studies have indicated that this molecule could interact with kinases and other signaling proteins, potentially disrupting aberrant signaling pathways in tumor cells.

The synthesis of ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include chlorination, fluorination, and esterification reactions, each of which must be carefully controlled to avoid unwanted side products. The use of advanced catalytic systems has recently been explored to enhance the efficiency of these transformations, reducing both reaction times and environmental impact.

In the realm of drug discovery, the incorporation of fluorine atoms into molecular structures is a well-established strategy to improve pharmacological properties. The fluoro group in ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate not only enhances metabolic stability but also influences electronic distributions within the molecule, affecting its binding interactions. This has led to increased interest in developing fluorinated quinolines as lead compounds for further medicinal chemistry optimization.

The hydroxy group in the structure of ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate also plays a crucial role in determining its biological activity. Hydroxylated quinolines are known to exhibit significant interactions with biological targets due to their ability to form hydrogen bonds. This feature makes them particularly interesting for designing molecules with enhanced binding affinity and selectivity.

Ongoing research in this area focuses on exploring the synthetic pathways that can be used to derivatize ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate into more complex scaffolds. By modifying the substituent patterns and exploring different functional groups, scientists aim to uncover novel derivatives with improved pharmacological profiles. These efforts are supported by high-throughput screening technologies that allow for rapid testing of large libraries of compounds for biological activity.

The potential applications of ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate extend beyond oncology. Preliminary studies have suggested that this compound may also have applications in treating infectious diseases and inflammatory conditions. The quinoline core structure is known to disrupt essential processes in pathogens, making it a promising candidate for developing new antibiotics or antiviral agents.

In conclusion, ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of chloro, fluoro, and hydroxy substituents endows this compound with distinct chemical properties that make it an attractive scaffold for drug development. As research continues to uncover new synthetic methods and biological activities, this molecule is poised to play a crucial role in the discovery of next-generation therapeutics.

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